N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-phenylthiazole-4-carboxamide
Description
N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-phenylthiazole-4-carboxamide is a structurally complex molecule featuring a thiazole core substituted with a phenyl group at position 2 and a carboxamide moiety at position 2. The ethyl linker incorporates hydroxyl and dual thiophene substituents (2-yl and 3-yl), conferring unique electronic and steric properties.
Properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)-2-phenyl-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2S3/c23-18(16-12-27-19(22-16)14-5-2-1-3-6-14)21-13-20(24,15-8-10-25-11-15)17-7-4-9-26-17/h1-12,24H,13H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQCGGHKGJAOPKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NCC(C3=CSC=C3)(C4=CC=CS4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-phenylthiazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, including anticancer, antimicrobial, and antioxidant properties, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHNOS, with a molecular weight of 310.4 g/mol. The compound features a thiazole ring, thiophene moieties, and a carboxamide functional group, which are crucial for its biological interactions.
Anticancer Activity
Research indicates that thiazole derivatives, including this compound, exhibit potent anticancer properties. A study evaluated various thiazole derivatives against multiple cancer cell lines, including T47D (breast cancer), Caco-2 (colorectal cancer), and HT29 (colon cancer). The results demonstrated that certain substitutions on the thiazole ring significantly enhanced cytotoxic activity. For instance, compounds with a methoxy group at the para-position showed improved efficacy against Caco-2 cells, while others maintained high activity against T47D and HT29 cell lines with IC values below 10 µg/mL .
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties. A series of substituted 2-phenylthiazole derivatives were synthesized and tested against various bacterial strains. Notably, some derivatives exhibited superior antibacterial potency compared to reference drugs like ampicillin and streptomycin. The mechanism involves inhibition of bacterial topoisomerases, which are essential for DNA replication .
Antioxidant Activity
The antioxidant potential of thiazole derivatives has been explored through various assays measuring their ability to scavenge free radicals. The results indicated that these compounds could effectively reduce oxidative stress in cellular models. This property is particularly relevant for protecting against radiation-induced damage in biological systems .
The biological activity of this compound is believed to arise from its interaction with specific molecular targets within cells. The thiophene and thiazole groups may bind to receptors or enzymes involved in critical signaling pathways, modulating their activity and leading to therapeutic effects.
Data Summary
Case Studies
- Cytotoxicity Against Cancer Cells : A study synthesized various thiazole derivatives and assessed their cytotoxic effects on breast and colorectal cancer cell lines using MTT assays. The findings highlighted the structure–activity relationship (SAR) where specific substitutions significantly influenced potency.
- Antimicrobial Efficacy : Research demonstrated that certain thiazole derivatives exhibited remarkable antibacterial activity against S. aureus, suggesting potential applications in treating bacterial infections.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds with thiazole and thiophene moieties exhibit notable antimicrobial properties. The compound N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-phenylthiazole-4-carboxamide has been evaluated for its effectiveness against various pathogens, including bacteria and fungi.
A study highlighted the synthesis of thiazole derivatives that demonstrated potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli . The structural features of the compound contribute to its interaction with microbial enzymes, inhibiting their growth.
Antiviral Properties
The antiviral potential of thiazole derivatives has been explored, particularly in the context of viral infections. Research shows that compounds similar to this compound exhibit activity against viruses like influenza and HIV . These compounds may interfere with viral replication mechanisms, making them promising candidates for antiviral drug development.
Antiparasitic Activity
This compound has also shown effectiveness in combating parasitic infections, particularly those caused by Trypanosoma brucei, the causative agent of African sleeping sickness. In murine models, derivatives of this compound demonstrated high efficacy, achieving complete cures . This positions it as a potential lead compound for developing new treatments for trypanosomiasis.
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step organic reactions, including thiazole ring formation and thiophene functionalization. The following table summarizes key synthetic routes:
| Step | Reaction Type | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | Thiazole Synthesis | Thioamide + α-bromo ketone | Thiazole derivative |
| 2 | Hydroxylation | Hydroxylating agent (e.g., NaOH) | Hydroxy derivative |
| 3 | Amide Formation | Carboxylic acid + amine | Carboxamide |
This synthetic pathway allows for the introduction of various substituents that can enhance biological activity or alter pharmacokinetic properties.
Case Studies and Research Findings
Several case studies have documented the efficacy of this compound in various biological assays:
- Antimicrobial Efficacy : In vitro studies have shown that derivatives of this compound exhibit minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Antiviral Activity : In a study evaluating antiviral compounds, derivatives were found to inhibit viral replication in cell cultures at low micromolar concentrations, suggesting potential for further development .
- Antiparasitic Action : A series of experiments demonstrated that modifications to the thiazole ring significantly improved the antiparasitic activity against Trypanosoma brucei, paving the way for further optimization .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of thiazole- and thiophene-containing carboxamides, which are studied for their pharmacological and material science applications. Below is a systematic comparison with structurally and functionally related derivatives:
Key Observations
Structural Diversity: The target compound distinguishes itself via dual thiophene substitution and a hydroxylated ethyl linker, which may enhance solubility or hydrogen-bonding capacity compared to simpler analogs like Compound 9 or 10 .
Synthetic Efficiency: Thiazolidinone-thioxoacetamide derivatives (e.g., Compound 9) achieve higher yields (83–90%) than benzothiazole-carboxamides (60–62%), possibly due to fewer steric constraints . The target compound’s synthesis would likely require meticulous optimization, given the steric bulk of dual thiophene groups.
Physicochemical Properties :
- Melting points vary significantly: fluorophenyl-substituted derivatives (e.g., Compound 4d) exhibit higher melting points (208°C) than methoxyphenyl analogs (186–187°C), reflecting differences in crystallinity and intermolecular forces .
Spectral Characteristics :
- IR spectra of carboxamides consistently show νC=O stretching at ~1663–1682 cm⁻¹, while thione derivatives (e.g., Compound 7–9) display νC=S at 1247–1255 cm⁻¹ .
- $ ^1H $-NMR data for aromatic protons in thiophene/thiazole hybrids typically appear at δ 7.2–8.1, consistent with electron-withdrawing substituents .
Research Findings and Implications
- Bioactivity Potential: While the target compound’s biological activity is unreported, analogs like 1,3,4-thiadiazole carboxamides demonstrate antimicrobial and antitumor properties, suggesting possible pharmacological relevance .
- Computational Insights : Density-functional theory (DFT) studies (e.g., Becke’s exchange-correlation functional) could predict the electronic effects of dual thiophene substitution, aiding in rational design .
- Synthetic Challenges: The steric hindrance from dual thiophene groups may necessitate advanced purification techniques (e.g., automated flash chromatography, as in ) or alternative solvents (THF vs. ethanol) .
Q & A
Basic: What are the established synthetic methodologies for N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-phenylthiazole-4-carboxamide?
Answer:
The compound is synthesized via multi-step organic reactions, typically involving:
- Amidation : Coupling thiazole-4-carboxylic acid derivatives with hydroxyethyl-thiophene amines using agents like EDCI/HOBt in anhydrous THF or DMF .
- Thiophene functionalization : Introducing thiophen-2-yl and thiophen-3-yl groups via nucleophilic substitution or palladium-catalyzed cross-coupling reactions .
- Purification : Column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) yield high-purity products (>95% by HPLC) .
Advanced: How can regioselectivity challenges during thiophene substitution be addressed?
Answer:
Regioselectivity issues arise due to competing reactivity at thiophene C2/C5 positions. Strategies include:
- Computational modeling : Use density functional theory (DFT) to predict reactive sites and transition states, optimizing reaction pathways .
- Directing groups : Introduce temporary substituents (e.g., nitro, cyano) to steer electrophilic substitution, followed by deprotection .
- Catalytic systems : Employ Pd/XPhos or Cu/ligand complexes for selective C–H activation in thiophene derivatives .
Basic: What analytical techniques are critical for structural validation?
Answer:
- NMR spectroscopy : 1H/13C NMR confirms proton environments (e.g., hydroxyethyl resonance at δ 4.2–4.5 ppm) and thiophene/thiazole ring carbons .
- IR spectroscopy : Detect amide C=O stretches (~1650 cm⁻¹) and hydroxyl groups (~3300 cm⁻¹) .
- Mass spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]+ m/z calculated vs. observed) .
Advanced: How can contradictory biological activity data across studies be resolved?
Answer:
Contradictions may stem from assay variability or compound instability. Mitigation approaches:
- Standardized assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and concentrations (IC50 dose-response curves) .
- Stability studies : Monitor compound degradation via LC-MS under physiological conditions (pH 7.4, 37°C) .
- Structure-activity relationship (SAR) : Synthesize analogs (e.g., replacing thiophene with furan) to isolate active pharmacophores .
Advanced: What computational tools optimize reaction conditions for scale-up?
Answer:
- Reaction path search : ICReDD’s quantum chemical calculations predict optimal solvents (e.g., DMF vs. THF) and catalysts .
- Machine learning : Train models on existing reaction datasets to recommend temperature/pH conditions for higher yields .
- Kinetic profiling : Use microfluidic reactors to rapidly screen variables (e.g., residence time, stoichiometry) .
Basic: What are the reported biological targets of this compound?
Answer:
Preliminary studies suggest activity against:
- Kinase inhibition : EGFR and VEGFR-2 (IC50 ~1–5 µM in enzyme assays) .
- Antimicrobial activity : Gram-positive bacteria (MIC 8–16 µg/mL) via disruption of membrane integrity .
- Antiproliferative effects : Apoptosis induction in MCF-7 breast cancer cells (48% inhibition at 10 µM) .
Advanced: How to improve aqueous solubility for in vivo studies?
Answer:
- Prodrug design : Introduce phosphate or PEG groups at the hydroxyethyl moiety .
- Co-solvent systems : Use cyclodextrin inclusion complexes or micellar formulations (e.g., Cremophor EL) .
- Salt formation : Prepare hydrochloride or sodium salts via acid/base titration .
Basic: What are key stability considerations during storage?
Answer:
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of thiophene/thiazole moieties .
- Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the carboxamide group .
Advanced: How to validate target engagement in cellular models?
Answer:
- Cellular thermal shift assay (CETSA) : Monitor protein target stabilization after compound treatment .
- Fluorescence polarization : Track competitive binding with fluorescent probes (e.g., FITC-labeled ATP analogs) .
- CRISPR knockouts : Compare activity in wild-type vs. EGFR/VEGFR-2 knockout cell lines .
Advanced: What strategies resolve spectral overlaps in NMR characterization?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
